

Spectroscopic Profile of 3-Vinylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Vinylphenol

Cat. No.: B127234

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-vinylphenol** (also known as 3-hydroxystyrene), a valuable intermediate in the synthesis of pharmaceuticals. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the expected ^1H and ^{13}C NMR spectral data for **3-vinylphenol**, typically recorded in deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

^1H NMR Data

The proton NMR spectrum of **3-vinylphenol** is characterized by signals from the aromatic protons, the vinyl group protons, and the phenolic hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-OH	~9.0 - 10.0	Singlet (broad)	-	1H
Ar-H	~6.7 - 7.3	Multiplet	-	4H
-CH=CH ₂	~6.6 - 6.8	Doublet of doublets	trans: ~17.6, cis: ~10.9	1H
-CH=CH ₂ (trans)	~5.7 - 5.9	Doublet	~17.6	1H
-CH=CH ₂ (cis)	~5.2 - 5.4	Doublet	~10.9	1H

Note: The chemical shift of the hydroxyl proton is concentration and solvent dependent and may be exchangeable with D₂O.

¹³C NMR Data

The ¹³C NMR spectrum of **3-vinylphenol** displays distinct signals for each of the eight carbon atoms in its structure.

Carbon Assignment	Chemical Shift (δ , ppm)
C-OH (C1)	~155 - 157
C-H (Ar)	~113 - 130
C-vinyl (C3)	~138 - 140
-CH=CH ₂	~136 - 138
-CH=CH ₂	~113 - 116

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **3-vinylphenol** shows characteristic bands for the hydroxyl, aromatic, and vinyl groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
~3600 - 3200	O-H stretch	Phenolic -OH	Strong, Broad
~3100 - 3000	C-H stretch	Aromatic & Vinyl	Medium
~1630	C=C stretch	Vinyl	Medium
~1600, ~1485	C=C stretch	Aromatic Ring	Medium-Strong
~1250	C-O stretch	Phenolic	Strong
~990, ~910	C-H bend (out-of-plane)	Vinyl	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-vinylphenol**, with a molecular weight of 120.15 g/mol, the mass spectrum is expected to show a prominent molecular ion peak.

m/z	Proposed Fragment	Significance
120	[M] ⁺	Molecular Ion
119	[M-H] ⁺	Loss of a hydrogen radical
91	[M-CHO] ⁺	Loss of a formyl radical
65	[C ₅ H ₅] ⁺	Loss of CO and OH

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **3-vinylphenol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-vinylphenol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

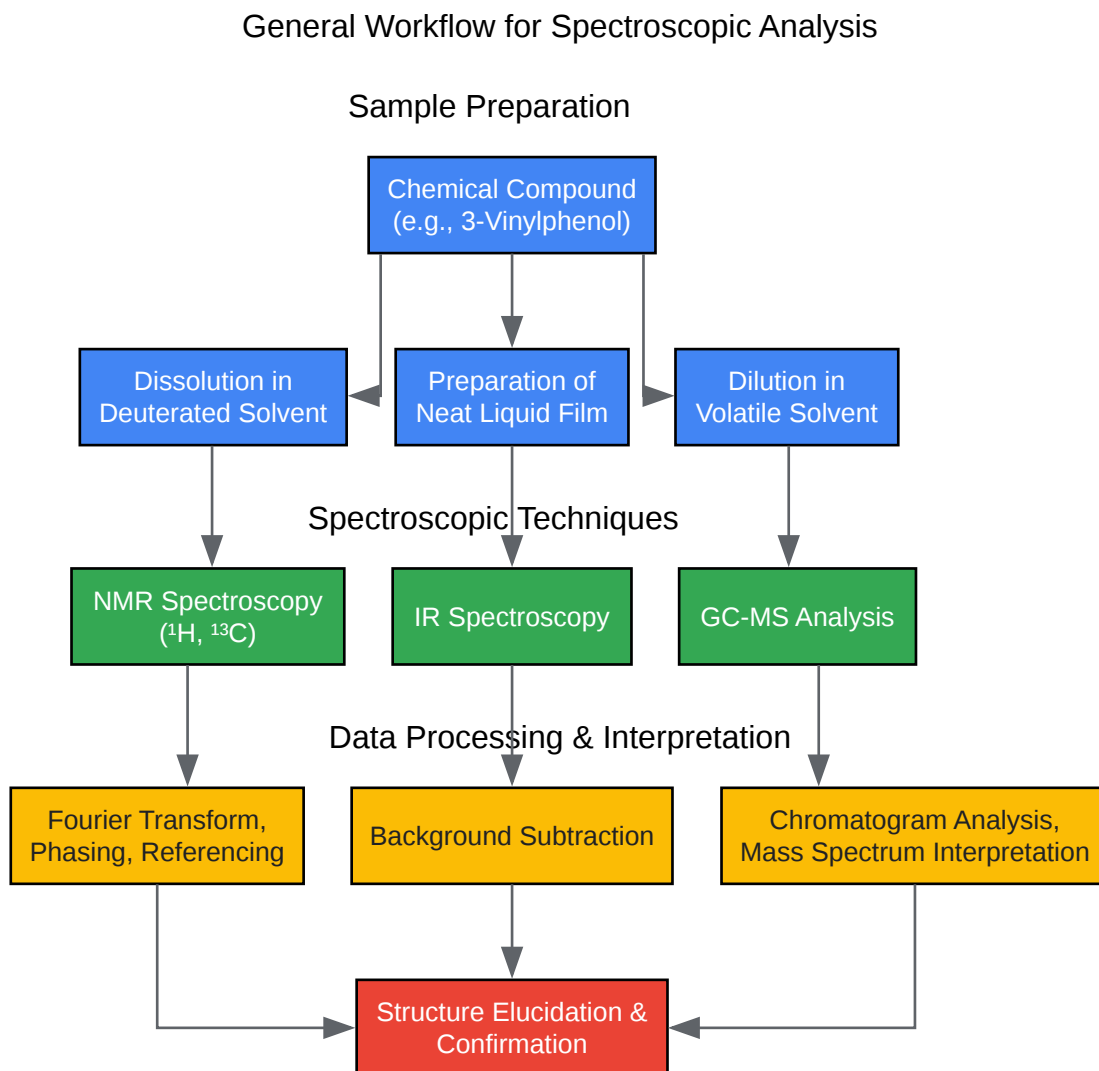
- **Sample Preparation:** As **3-vinylphenol** is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Background Subtraction:** A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **3-vinylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Gas Chromatography (GC):** Inject a small volume of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities.
- **Mass Spectrometry (MS):** The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron impact ionization at 70 eV). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-vinylphenol**.



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Caption: Workflow for obtaining and interpreting spectroscopic data.

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